molecular formula C24H35NO B1674558 Laurdan CAS No. 74515-25-6

Laurdan

Cat. No. B1674558
CAS RN: 74515-25-6
M. Wt: 353.5 g/mol
InChI Key: JHDGGIDITFLRJY-UHFFFAOYSA-N
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Description

Laurdan is an organic compound used as a fluorescent dye in fluorescence microscopy . It is used to investigate the qualities of the phospholipid bilayers of cell membranes . One of its most important characteristics is its sensitivity to membrane phase transitions and other alterations to membrane fluidity such as the penetration of water . Laurdan was first synthesized in 1979 by the Argentinian scientist Gregorio Weber .


Synthesis Analysis

A convenient and versatile synthesis of Laurdan-like fluorescent membrane probes has been reported . A simple and versatile two-step synthetic scheme leads to Laurdan analogs differing by their polar head .


Molecular Structure Analysis

Laurdan is composed of a chain of lauric fatty acid (hydrophobic) linked to a naphthalene molecule . Because of a partial charge separation between the 2-dimethylamino and the 6-carbonyl residues, the naphthalene moiety has a dipole moment, which increases upon excitation and causes the reorientation of the surrounding solvent dipoles .


Chemical Reactions Analysis

The fluorescent properties of Laurdan are sensitive to the physical state of the lipid bilayer . Laurdan signal intensity and shape of the emission spectrum change with temperature .


Physical And Chemical Properties Analysis

Laurdan has a molecular weight of 353.55 and appears as a colorless solid . It is soluble in DMF, acetonitrile, and methanol . Its melting point is 88 °C .

Scientific Research Applications

Interaction with Lipid Environments

Laurdan, or 6‐lauroyl‐2‐(N,N‐dimethylamino)naphthalene, has been extensively studied for its interaction with lipid environments. Bagatoll et al. (1999) explored its excitation properties in different lipid environments. Their research showed that the excitation spectra of Laurdan in lipid vesicles are sensitive to the lipid's chemical environment near the probe's fluorescent moiety and to the packing of different lipid phases. This study provides insights into Laurdan's emission generalized polarization function and its applications in understanding solvent dipolar relaxation through excitation generalized polarization function (Bagatoll et al., 1999).

Standardization of Generalized Polarization and Membrane Fluidity

Jay and Hamilton (2016) highlighted the importance of standardizing Laurdan generalized polarization and membrane fluidity terms, essential in membrane organization and fluidity research. Their study provided recommendations for promoting uniformity and ongoing progress in membrane dynamics studies using Laurdan (Jay & Hamilton, 2016).

Applications in Plant Science

Laurdan has also been applied in plant science to study dynamical properties of biological membranes. Hellgren (1996) used Laurdan spectroscopy to probe dynamical alterations in wheat plasma membranes, revealing the method's efficacy in detecting changes in plasma membrane dynamics induced by temperature alterations (Hellgren, 1996).

Detection of Membrane Lipid Domains and Dynamics

Parasassi and Gratton (1995) utilized Laurdan to detect membrane lipid domains and dynamics. Their study on Laurdan's spectral properties in bilayers composed of gel and liquid-crystalline phases provided insights into the quantitation of each phase and the coexistence of different phase domains in the bilayer (Parasassi & Gratton, 1995).

Quantitation of Lipid Phases in Phosphol

olipid VesiclesThe research by Parasassi et al. (1991) focused on the quantitation of lipid phases in phospholipid vesicles using the generalized polarization of Laurdan fluorescence. They concluded that water molecules in the phospholipid matrix are responsible for the spectral properties of Laurdan in the gel phase, providing a deeper understanding of Laurdan's response to different lipid phases (Parasassi et al., 1991).

Model-Free Methods to Study Membrane Environmental Probes

Malacrida, Gratton, and Jameson (2015) discussed model-free analysis methods applied to LAURDAN, comparing the generalized polarization approach with the spectral phasor approach. Their analysis offered advantages in studying complex systems, enhancing our understanding of Laurdan's utility as an environmental probe in membranes (Malacrida, Gratton, & Jameson, 2015).

Imaging Lipid Raft with C-Laurdan

Kim et al. (2007) synthesized C-Laurdan, a variant of Laurdan, for lipid raft imaging. Their findings showed that lipid rafts could be visualized by two-photon microscopy using C-Laurdan, offering a more accurate reflection of the cell environment than traditional Laurdan (Kim et al., 2007).

Fluorescence Generalized Polarization of Cell Membranes

Yu et al. (1996) combined the generalized polarization (GP) method and two-photon fluorescence microscopy to study cell membranes using Laurdan. This study provided insights into membrane fluidity and polarity, demonstrating the utility of Laurdan-labeled cells in understanding membrane dynamics (Yu et al., 1996).

Laurdan as a Molecular Rotor in Biological Environments

Osella and Knippenberg (2019) investigated Laurdan's role as a molecular rotor in biological environments. Their study provided evidence of Laurdan's conformational versatility, enhancing its application in probing biochemical processes through its optical properties (Osella & Knippenberg, 2019).

Future Directions

Laurdan has been extensively used in biological relevant systems . Its value in the study of membrane structure and dynamics is reflected in more than 330 papers reported in the existing literature . Future research may continue to leverage Laurdan’s unique properties to gain further insights into membrane dynamics .

properties

IUPAC Name

1-[6-(dimethylamino)naphthalen-2-yl]dodecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO/c1-4-5-6-7-8-9-10-11-12-13-24(26)22-15-14-21-19-23(25(2)3)17-16-20(21)18-22/h14-19H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDGGIDITFLRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225517
Record name Laurdan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Laurdan

CAS RN

74515-25-6
Record name 1-[6-(Dimethylamino)-2-naphthalenyl]-1-dodecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74515-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laurdan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074515256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laurdan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAURDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y97FBL93VW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Li (0.5 g, 70 mmol) was added to HMPA (20 ml) and benzene (30 ml), and then dimethylamine (3.5 g, 78 mmol) was added dropwise thereto. The mixture was violently stirred for one hour. To the resulting mixture was added 2-methoxy-6-dodecanoylnaphthalene (7.3 g, 22 mmol) prepared in Comparative Example 1-(1) all at one time. The mixture was stirred at room temperature for 5 hours. The reaction mixture was poured into ice-water, extracted with ether, evaporated to remove the solvents, and recrystallized from ethanol to give Laurdan (5.1 g, yield: 66%).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
2-methoxy-6-dodecanoylnaphthalene
Quantity
7.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,150
Citations
G Gunther, L Malacrida, DM Jameson… - Accounts of chemical …, 2021 - ACS Publications
… To increase temporal resolution, LAURDAN GP was combined with … LAURDAN allows us to study the full spectra pixel by pixel in an image. All these methodologies, using LAURDAN, …
Number of citations: 38 pubs.acs.org
K Gaus, T Zech, T Harder - Molecular membrane biology, 2006 - Taylor & Francis
… Laurdan reports membrane structure independently from the lipid and protein cargo of the membrane domains. We give examples where Laurdan … identified by Laurdan microscopy are …
Number of citations: 212 www.tandfonline.com
T Parasassi, E Gratton - Journal of fluorescence, 1995 - Springer
2-Dimethylamino-6-lauroylnaphthalene (Laurdan) is a membrane probe of recent characterization, which shows high sensitivity to the polarity of its environment. Steady-state Laurdan …
Number of citations: 367 link.springer.com
AG Jay, JA Hamilton - Journal of fluorescence, 2017 - Springer
… are standards for measuring laurdan fluorescence and continue … laurdan generalized polarization equation values. Here, in the context of the history and chemical properties of laurdan, …
Number of citations: 61 link.springer.com
T Parasassi, G De Stasio, A d'Ubaldo, E Gratton - Biophysical journal, 1990 - cell.com
… (Laurdan) to study phase coexistence and phase interconversion in membrane model systems. The fluorescence properties of Laurdan pro… tion of Laurdan molecules in one of the two …
Number of citations: 868 www.cell.com
SA Sánchez, MA Tricerri, G Gunther… - Modern research and …, 2007 - Citeseer
… We also discuss examples of Laurdan GP in membrane model systems using both cuvette … around the Laurdan molecules (arrows) reorganize to account for the Laurdan dipole …
Number of citations: 157 citeseerx.ist.psu.edu
M Amaro, F Reina, M Hof, C Eggeling… - Journal of physics D …, 2017 - iopscience.iop.org
… laurdan and di-4-ANEPPDHQ, respectively. Emission was collected between 400 and 700 nm for laurdan … caused by the increase in temperature is clearly measurable with laurdan. GP …
Number of citations: 134 iopscience.iop.org
FM Harris, KB Best, JD Bell - Biochimica et Biophysica Acta (BBA) …, 2002 - Elsevier
… laurdan emission spectrum, which are quantified by calculating the generalized polarization (GP). We tested whether laurdan … temperature dependence of laurdan GP and fluorescence …
Number of citations: 324 www.sciencedirect.com
T Parasassi, EK Krasnowska, L Bagatolli… - Journal of …, 1998 - Springer
… LAURDAN sensitivity to solvent polarity can be illustrated by the linear Lippert plot [3] and … in LAURDAN's emission spectrum with increasing solvent polarity. For instance, LAURDAN's …
Number of citations: 718 link.springer.com
HM Kim, HJ Choo, SY Jung, YG Ko, WH Park… - …, 2007 - Wiley Online Library
… stained with C-laurdan than with laurdan, presumably because of … laurdan-labeled and −0.14 and 0.18 for C-laurdan-labeled GUVs (Figure 3, 3Table 2). This could be because laurdan …

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